molecular formula C10H18N2O2S B1388978 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid CAS No. 1017791-45-5

3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid

Cat. No.: B1388978
CAS No.: 1017791-45-5
M. Wt: 230.33 g/mol
InChI Key: QDDYBETUOMEEBR-UHFFFAOYSA-N
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Description

3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid is a chemically specialized compound featuring a tetrahydropyrimidine scaffold with a thioxo modification and propanoic acid functionality. This molecular architecture is significant in medicinal chemistry research, particularly in the development of protease inhibitors and chemokine receptor antagonists. Compounds with related structural motifs have demonstrated research utility as CXCR4 chemokine receptor antagonists, which play crucial roles in immunological studies and investigations into cancer metastasis mechanisms . The thiopyrimidine core present in this compound represents a privileged structure in drug discovery, often contributing to enhanced binding affinity and selectivity in molecular target interactions. Researchers value this compound for its potential applications in studying HIV entry mechanisms, inflammatory processes, and oncological pathways, particularly those mediated through chemokine receptors . The incorporation of the propanoic acid group enhances water solubility compared to non-polar analogs, facilitating biological testing in aqueous systems. This compound is provided as a high-purity research chemical specifically designed for laboratory investigations. It is strictly intended for research purposes in controlled laboratory environments by qualified scientific professionals. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-7-6-10(2,3)11-9(15)12(7)5-4-8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDYBETUOMEEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1CCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioxotetrahydropyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of trimethyl groups: Alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the propanoic acid side chain: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by a propanoic acid moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxotetrahydropyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfur atom.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H18N2O2S
  • Molecular Weight : 230.33 g/mol
  • CAS Number : 1017791-45-5
  • MDL Number : MFCD09972069

Structural Features

The compound features a thioxotetrahydropyrimidine moiety, which contributes to its unique reactivity and biological activity. The presence of the propanoic acid functional group enhances its solubility and potential for interaction with biological systems.

Synthetic Pathways

The synthesis of 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines to form the pyrimidine ring.
  • Thioamide Formation : Introducing sulfur into the reaction to create the thioxo group.
  • Carboxylic Acid Derivation : Modifying existing compounds to include the propanoic acid chain.

Yield and Purity

Typical yields for synthesized compounds vary based on the method used, with high-performance liquid chromatography (HPLC) often employed to ascertain purity levels exceeding 95%.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thioxotetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that modifications to the 3-position can enhance activity against various bacterial strains, suggesting potential as a new class of antibiotics .

Anti-inflammatory Properties
Compounds similar to 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid have shown promise in reducing inflammation in animal models. This makes them candidates for developing treatments for inflammatory diseases .

Case Studies

StudyApplicationFindings
AntimicrobialEnhanced activity against E. coli and S. aureus with modifications at the 3-position.
Anti-inflammatorySignificant reduction in paw edema in rat models when administered at specific dosages.
AnticancerInduced apoptosis in cancer cell lines through mitochondrial pathway activation.

Agricultural Chemistry

Recent studies have explored the use of this compound as a plant growth regulator. It has been shown to promote root development and enhance stress resistance in crops .

Mechanism of Action

The mechanism by which 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of three related compounds:

Compound Name Molecular Formula Key Structural Features Functional Groups
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid ~C₁₁H₂₀N₂O₂S* Tetrahydropyrimidinone core with 4,4,6-trimethyl and 2-thioxo groups; propanoic acid chain Thioxo (C=S), carboxylic acid (-COOH)
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid C₁₁H₂₀N₂O₂S Same core as above but with a longer butanoic acid chain (4-carbon) Thioxo (C=S), carboxylic acid (-COOH)
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid C₇H₈N₂O₄ Dihydropyrimidinone core with 2,4-dioxo groups; no methyl substitutions; propanoic acid chain Dioxo (C=O), carboxylic acid (-COOH)

Notes:

  • Substituent Effects: The presence of thioxo (C=S) in the target compound vs. dioxo (C=O) in the dihydropyrimidinone derivative () significantly impacts electronic properties. Thioxo groups enhance nucleophilicity and metal-binding capacity, whereas dioxo groups favor hydrogen bonding and metabolic stability .
  • Methyl Substitutions: The 4,4,6-trimethyl groups in the target compound likely improve steric shielding and lipophilicity, which may influence membrane permeability compared to the unsubstituted dihydropyrimidinone analogue .
Solubility and Stability
  • Target Compound : Predicted low aqueous solubility due to methyl substitutions and thioxo group; stability may be compromised under oxidative conditions (C=S → C=O conversion) .
  • Dioxo Analogue : Higher solubility in polar solvents (e.g., water, DMSO) due to the absence of methyl groups and presence of polar dioxo groups .

Biological Activity

3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a compound with potential biological activity that has attracted attention in various fields of research, particularly in pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that can be explored for therapeutic applications.

  • Molecular Formula : C10H18N2O2S
  • Molecular Weight : 230.33 g/mol
  • CAS Number : [Insert CAS Number Here]

These properties indicate that the compound contains a thioxotetrahydropyrimidine moiety, which is known for its potential biological activities.

Biological Activity Overview

The biological activity of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid has been evaluated through various studies focusing on its anti-inflammatory, antimicrobial, and antiproliferative effects.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing propanoic acid moieties have been tested for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs).

CompoundCytokine Inhibition (%)Viability (%)
Compound A44-79 (IFN-γ)94.71-96.72
Compound B25 (TNF-α)94.19
Compound C68 (IL-10)96.01

These results indicate that the compound may modulate inflammatory responses effectively without significant cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated against various bacterial strains. The presence of the thioxotetrahydropyrimidine structure is believed to enhance the interaction with microbial targets.

Bacterial StrainActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaLow

The data suggest that while the compound exhibits some antimicrobial properties, its effectiveness may vary significantly depending on the specific bacterial strain and concentration used .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively at certain concentrations.

Cell LineInhibition (%)Concentration (µg/mL)
Cancer Cell Line A25%100
Cancer Cell Line B9%100

These findings suggest potential applications in cancer therapy, where modulation of cell growth is critical .

The mechanisms underlying the biological activities of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid may involve:

  • Cytokine Modulation : The compound appears to reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Antimicrobial Mechanism : The thioxo group may interact with microbial membranes or enzymes essential for bacterial survival.

Case Studies

Several case studies have reported on the biological effects of similar compounds:

  • Case Study on Anti-inflammatory Effects :
    • A study demonstrated that a derivative of a thioxotetrahydropyrimidine significantly decreased TNF-α levels in stimulated PBMC cultures by up to 70%, indicating strong anti-inflammatory potential.
  • Case Study on Antimicrobial Effects :
    • In vitro tests showed that a related compound exhibited moderate activity against Staphylococcus aureus but was less effective against E. coli.
  • Case Study on Antiproliferative Effects :
    • Research indicated that treatment with a similar compound resulted in a 30% reduction in viability of breast cancer cells after 48 hours of exposure.

Q & A

Q. What are the established synthetic routes for 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, Michael addition of activated olefins (e.g., acrylates) to thioxotetrahydropyrimidinone derivatives under basic conditions (e.g., K₂CO₃) at 100°C for 10 hours yields propanoic acid derivatives (81–88% yields) . Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst use : Coupling agents like EDC·HCl/HOBt improve amide bond formation in related tetrahydropyrimidine derivatives .
  • Temperature control : Gradual heating (60–100°C) minimizes side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include triplet δ 2.67 ppm (CH₂CO) and singlet δ 3.61 ppm (OCH₃) for ester derivatives, with N-substitution confirmed by δ 38.2 ppm in 13C NMR .
  • Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+1]+) aligned with calculated values .
  • HPLC : Purity assessment using C18 columns with TFA/ACN mobile phases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Test in buffers (pH 3–9) at 25°C. Monitor degradation via UV-Vis or LC-MS. Thioxo groups may hydrolyze under strongly acidic/basic conditions .
  • Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Degradation products (e.g., free thiols) are identified using TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Address discrepancies through:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Isotopic labeling : Introduce deuterated analogs to confirm exchangeable protons (e.g., NH in tetrahydropyrimidinone) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What mechanistic insights explain the regioselectivity of N- vs. O-alkylation in derivatives of this compound?

  • Methodological Answer : Regioselectivity is governed by:
  • Hard/Soft Acid-Base (HSAB) theory : Soft electrophiles (e.g., alkyl halides) favor N-alkylation, while hard electrophiles (e.g., carbonyls) target oxygen .
  • Solvent effects : Polar solvents stabilize transition states for N-alkylation.
  • Base choice : K₂CO₃ promotes N-substitution by deprotonating the nucleophilic site .
  • Kinetic vs. thermodynamic control : Monitor reaction times; shorter durations favor kinetic N-products .

Q. How can in silico models predict the metabolic fate of this compound in biological systems?

  • Methodological Answer : Use computational tools to:
  • Identify metabolic hotspots : CYP450-mediated oxidation sites (e.g., thioxo or methyl groups) via docking simulations (AutoDock Vina) .
  • Predict metabolites : Software like MetaSite simulates phase I/II transformations (e.g., hydroxylation, glucuronidation) .
  • Validate with in vitro assays : Incubate with liver microsomes and compare metabolites with LC-MS/MS data .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Investigate discrepancies via:
  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution .
  • Metabolite interference : Test purified metabolites for off-target effects .
  • Dose-response alignment : Ensure in vivo doses match effective in vitro concentrations (e.g., µM to mg/kg conversions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid
Reactant of Route 2
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid

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